Cas no 1236263-39-0 (N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

N-ブチル-N-メチルピロリジン-2-カルボキサミド塩酸塩は、ピロリジン骨格を有する有機化合物であり、医薬品中間体や生化学研究用試薬として重要な役割を果たします。塩酸塩形態により高い水溶性と安定性を有し、有機合成反応における取り扱いが容易です。分子構造中のアミド基と第三級アミンが特徴的で、薬理活性化合物の開発や創薬研究において、構造修飾のための有用なビルディングブロックとして活用されます。特に神経科学分野でのリガンド設計や受容体研究に適した物性を示し、純度の高い結晶性固体として供給可能です。

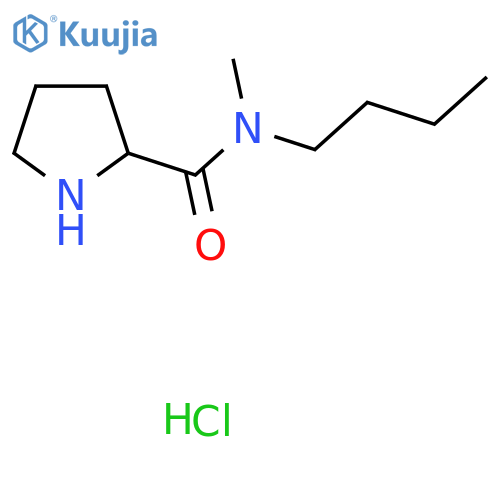

1236263-39-0 structure

商品名:N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride

CAS番号:1236263-39-0

MF:C10H21ClN2O

メガワット:220.739541769028

CID:4689878

N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- N-butyl-N-methylpyrrolidine-2-carboxamide hydrochloride

- N-Butyl-N-methyl-2-pyrrolidinecarboxamidehydrochloride

- N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride

-

- インチ: 1S/C10H20N2O.ClH/c1-3-4-8-12(2)10(13)9-6-5-7-11-9;/h9,11H,3-8H2,1-2H3;1H

- InChIKey: PMVDPPFMGGSACD-UHFFFAOYSA-N

- ほほえんだ: Cl.O=C(C1CCCN1)N(C)CCCC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 170

- トポロジー分子極性表面積: 32.299

N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM372074-1g |

N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride |

1236263-39-0 | 95%+ | 1g |

$167 | 2023-01-01 | |

| Chemenu | CM372074-5g |

N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride |

1236263-39-0 | 95%+ | 5g |

$446 | 2023-01-01 |

N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

1236263-39-0 (N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride) 関連製品

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量